molecular formula C13H12ClNS B2980721 4-[(4-Chlorobenzyl)sulfanyl]aniline CAS No. 103977-34-0

4-[(4-Chlorobenzyl)sulfanyl]aniline

Cat. No.: B2980721
CAS No.: 103977-34-0
M. Wt: 249.76
InChI Key: QXVCMXMHZFXHSG-UHFFFAOYSA-N
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Description

4-[(4-Chlorobenzyl)sulfanyl]aniline is an organic compound with the molecular formula C13H12ClNS and a molecular weight of 249.76 g/mol . . This compound is characterized by the presence of a chlorobenzyl group attached to a sulfanyl group, which is further connected to an aniline moiety. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorobenzyl)sulfanyl]aniline typically involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzyl isothiocyanate. This intermediate is then reacted with aniline to yield the final product . The reaction conditions generally include:

  • Step 1: Formation of 4-chlorobenzyl isothiocyanate

      Reagents: 4-chlorobenzyl chloride, thiourea

      Conditions: Solvent (e.g., ethanol), reflux

  • Step 2: Reaction with aniline

      Reagents: 4-chlorobenzyl isothiocyanate, aniline

      Conditions: Solvent (e.g., ethanol), room temperature

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorobenzyl)sulfanyl]aniline undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Amines

    Substitution: Various substituted aniline derivatives

Scientific Research Applications

4-[(4-Chlorobenzyl)sulfanyl]aniline has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorobenzyl)sulfanyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The aniline moiety can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methylbenzyl)sulfanyl]aniline
  • 4-[(4-Bromobenzyl)sulfanyl]aniline
  • 4-[(4-Fluorobenzyl)sulfanyl]aniline

Uniqueness

4-[(4-Chlorobenzyl)sulfanyl]aniline is unique due to the presence of the chlorobenzyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-[(4-chlorophenyl)methylsulfanyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNS/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVCMXMHZFXHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=CC=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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